molecular formula C21H18N2O3 B2994908 ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate CAS No. 1272756-49-6

ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate

Cat. No. B2994908
CAS RN: 1272756-49-6
M. Wt: 346.386
InChI Key: XYKFLGSAVKFKDD-UHFFFAOYSA-N
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Description

“Ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate” is a complex organic compound. It contains a benzochromene ring, which is a tricyclic compound that is part of many biologically active molecules. It also contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzochromene ring and a pyridine ring. These rings may influence the compound’s reactivity and its interactions with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzochromene and pyridine rings may influence its solubility, reactivity, and other properties .

Scientific Research Applications

Synthesis and Characterization

  • Facilitating Chemical Syntheses : Ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate serves as a versatile starting material in the synthesis of complex organic molecules. It has been utilized in reactions like phosphine-catalyzed [4 + 2] annulations, leading to the formation of highly functionalized compounds with potential biological activities (Zhu et al., 2003).

  • Derivative Synthesis for Biological Evaluation : Synthesis of novel derivatives by reacting this compound with various reagents has been explored, with the aim of producing molecules that exhibit antimicrobial and antifungal activities. These synthetic efforts have led to the discovery of compounds with significant biological activities, highlighting the compound's utility as a precursor in medicinal chemistry (Ghashang et al., 2013).

Biological Activity

  • Antimicrobial Activity : Some synthesized derivatives from ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate have demonstrated antimicrobial properties. This suggests potential applications in developing new antimicrobial agents for combating resistant bacterial strains (Radwan et al., 2020).

  • Investigation into Antitumor Activities : The compound and its derivatives have also been investigated for their potential antitumor properties. These studies are crucial for the discovery of novel anticancer agents, contributing to the ongoing search for more effective cancer treatments (Bialy & Gouda, 2011).

Future Directions

Future research on this compound could involve exploring its potential biological activity, studying its reactions with other compounds, and developing methods for its synthesis .

properties

IUPAC Name

ethyl 2-amino-4-pyridin-3-yl-4H-benzo[h]chromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-2-25-21(24)18-17(14-7-5-11-23-12-14)16-10-9-13-6-3-4-8-15(13)19(16)26-20(18)22/h3-12,17H,2,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKFLGSAVKFKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C=CC4=CC=CC=C42)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate

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